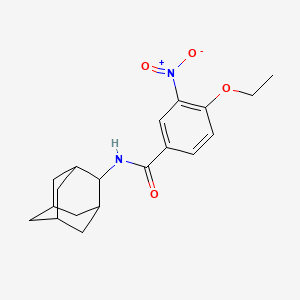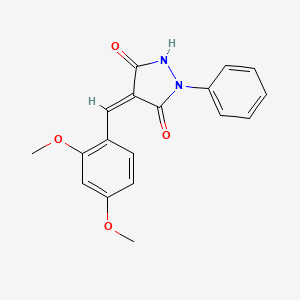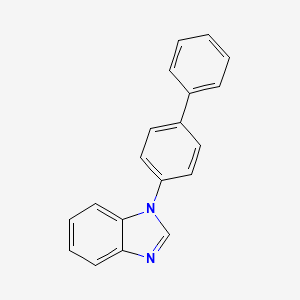
1-(4-biphenylyl)-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-biphenylyl)-1H-benzimidazole, also known as PBI, is a chemical compound that has gained significant attention in scientific research due to its unique properties. PBI has been found to exhibit potent biological activities, making it a promising candidate for various applications in biomedical research.
Mécanisme D'action
The mechanism of action of 1-(4-biphenylyl)-1H-benzimidazole is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of certain enzymes and proteins, leading to its anti-cancer and anti-inflammatory effects. 1-(4-biphenylyl)-1H-benzimidazole has also been found to disrupt bacterial cell membranes, leading to its anti-microbial activity.
Biochemical and Physiological Effects
1-(4-biphenylyl)-1H-benzimidazole has been found to have significant biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer treatment. 1-(4-biphenylyl)-1H-benzimidazole has also been found to reduce inflammation and oxidative stress in animal models, suggesting its potential as an anti-inflammatory agent. Additionally, 1-(4-biphenylyl)-1H-benzimidazole has been shown to have antibacterial and antifungal activity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(4-biphenylyl)-1H-benzimidazole is its wide range of biological activities, making it a versatile compound for various applications in biomedical research. 1-(4-biphenylyl)-1H-benzimidazole is also relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of 1-(4-biphenylyl)-1H-benzimidazole is its low solubility in aqueous solutions, which can limit its effectiveness in certain applications.
Orientations Futures
There are several potential future directions for 1-(4-biphenylyl)-1H-benzimidazole research. One area of interest is the development of 1-(4-biphenylyl)-1H-benzimidazole-based fluorescent probes for imaging applications. 1-(4-biphenylyl)-1H-benzimidazole has also shown promise as a potential treatment for neurodegenerative diseases, such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of 1-(4-biphenylyl)-1H-benzimidazole and its potential applications in biomedical research.
Méthodes De Synthèse
The synthesis of 1-(4-biphenylyl)-1H-benzimidazole involves the condensation of o-phenylenediamine and 4-biphenylcarboxaldehyde in the presence of an acid catalyst. The resulting product is a white crystalline solid that can be purified through recrystallization. The purity and yield of the product can be improved through optimization of the reaction conditions.
Applications De Recherche Scientifique
1-(4-biphenylyl)-1H-benzimidazole has been extensively studied for its potential applications in biomedical research. It has been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. 1-(4-biphenylyl)-1H-benzimidazole has also been shown to have potential as a fluorescent probe for imaging applications.
Propriétés
IUPAC Name |
1-(4-phenylphenyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2/c1-2-6-15(7-3-1)16-10-12-17(13-11-16)21-14-20-18-8-4-5-9-19(18)21/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRJOJWEWARGGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3C=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Phenylphenyl)benzimidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

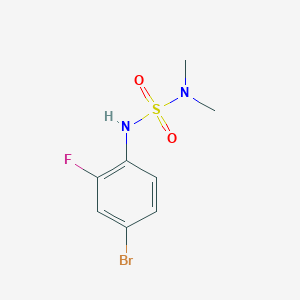
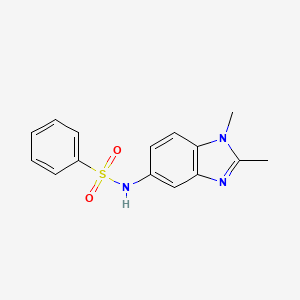
![N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}tridecanohydrazide](/img/structure/B5717986.png)
![3-methyl-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5717993.png)
![1-(cyclopropylcarbonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B5717996.png)
![(4',7'-dichloro-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B5718005.png)
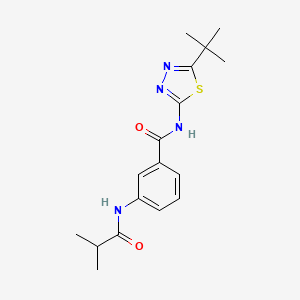
![ethyl 1-{[(2,4-dichlorophenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5718022.png)
![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5718040.png)
![N-allyl-3-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5718048.png)
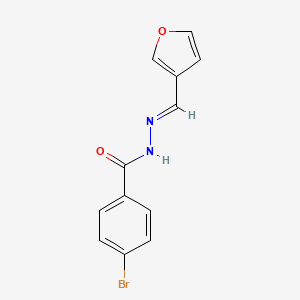
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-(2-methylphenoxy)acetamide](/img/structure/B5718063.png)
